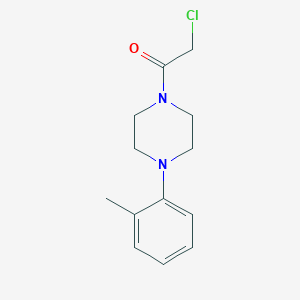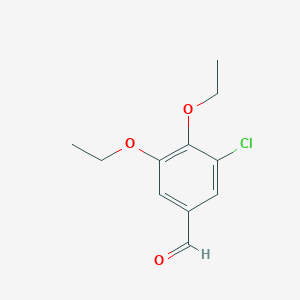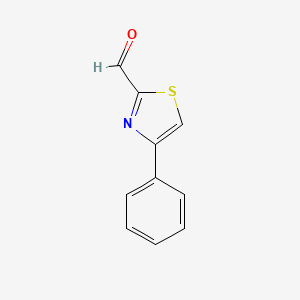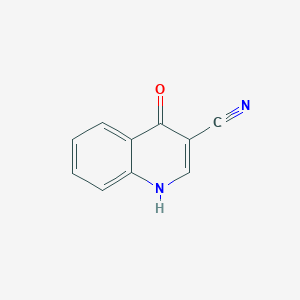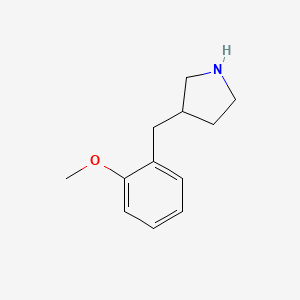
3-(2-Methoxybenzyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxybenzyl)pyrrolidine is a chemical compound with the molecular formula C12H17NO . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 3-(2-methoxybenzyl)pyrrolidine .
Molecular Structure Analysis
The molecular structure of 3-(2-Methoxybenzyl)pyrrolidine consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
3-(2-Methoxybenzyl)pyrrolidine is a pale-yellow to yellow-brown solid . It has a molecular weight of 281.31 . The storage temperature is 2-8°C .科学的研究の応用
-
Drug Discovery
- Pyrrolidine is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- The methods of application or experimental procedures involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- The results or outcomes obtained have shown that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
-
Antibacterial Agents
- Pyrrolidine-2,3-diones have been identified as potential inhibitors of Pseudomonas aeruginosa PBP3 .
- The methods of application involved a fluorescence assay based on a well-known thioester artificial substrate and a target screening using a focused protease-targeted library of compounds .
- The results showed that the pyrrolidine-2,3-dione class of inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains .
-
Antiviral Agents
-
Antimalarial Agents
- Pyrrolidine derivatives have been used in the development of antimalarial drugs .
- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their antimalarial activity .
- The results have shown that some pyrrolidine derivatives can inhibit the growth of malaria parasites .
-
Antitumoral Agents
- Pyrrolidine derivatives have been used in the development of antitumoral drugs .
- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their antitumoral activity .
- The results have shown that some pyrrolidine derivatives can inhibit the growth of certain types of cancer cells .
-
Anti-Inflammatory Agents
- Pyrrolidine derivatives have been used in the development of anti-inflammatory drugs .
- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their anti-inflammatory activity .
- The results have shown that some pyrrolidine derivatives can reduce inflammation .
-
Anticonvulsant Agents
-
Cholinesterase Inhibitors
- Pyrrolidine derivatives have been used in the development of cholinesterase inhibitors .
- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their cholinesterase inhibitory activity .
- The results have shown that some pyrrolidine derivatives can inhibit the activity of cholinesterase, an enzyme involved in nerve signal transmission .
-
Carbonic Anhydrase Inhibitors
- Pyrrolidine derivatives have been used in the development of carbonic anhydrase inhibitors .
- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their carbonic anhydrase inhibitory activity .
- The results have shown that some pyrrolidine derivatives can inhibit the activity of carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .
-
Antioxidant Agents
- Pyrrolidine derivatives have been used in the development of antioxidant drugs .
- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their antioxidant activity .
- The results have shown that some pyrrolidine derivatives can neutralize harmful free radicals in the body .
-
Pharmacophore Groups
- Some pyrrolidine derivatives are known to be employed as pharmacophore groups .
- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their biological activity .
- The results have shown that some pyrrolidine derivatives can enhance the biological activity of certain drugs .
-
Drug Research and Development (R&D)
- Compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development (R&D) studies .
- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their biological activity .
- The results have shown that some pyrrolidine derivatives can lead to the development of new drug candidates .
Safety And Hazards
The safety information for 3-(2-Methoxybenzyl)pyrrolidine indicates that it is potentially harmful if swallowed or inhaled . It may cause skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
将来の方向性
Pyrrolidine derivatives, including 3-(2-Methoxybenzyl)pyrrolidine, have potential in drug discovery due to their versatile scaffold . They can be used to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
3-[(2-methoxyphenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10/h2-5,10,13H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROIFXYGKPQQPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394245 |
Source


|
| Record name | 3-(2-METHOXYBENZYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxybenzyl)pyrrolidine | |
CAS RN |
191800-50-7 |
Source


|
| Record name | 3-(2-METHOXYBENZYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

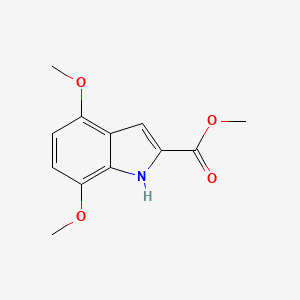

![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)

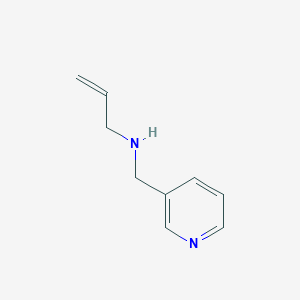
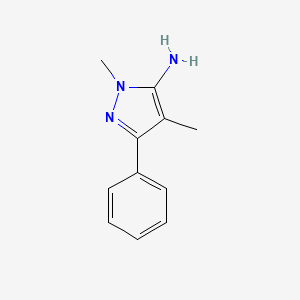
![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)
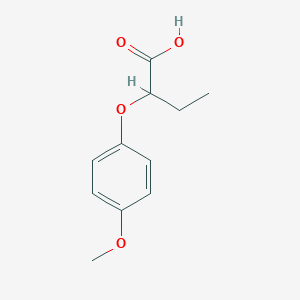
![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)
![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)
